molecular formula C8H12INO2 B8138269 tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate

Cat. No.: B8138269
M. Wt: 281.09 g/mol
InChI Key: WZLXZPUXDVVUSL-UHFFFAOYSA-N
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Description

Tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is a useful research compound. Its molecular formula is C8H12INO2 and its molecular weight is 281.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-iodoprop-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLXZPUXDVVUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Assessment: N-Boc-1-iodo-2-propynylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment of N-Boc-1-iodo-2-propynylamine (N-Boc-3-iodopropargylamine) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profile, Synthesis, and Synthetic Utility in Drug Discovery[1]

Executive Summary

N-Boc-1-iodo-2-propynylamine , formally known as tert-butyl (3-iodoprop-2-yn-1-yl)carbamate , is a specialized organoiodine building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural core combines a protected primary amine with a highly reactive iodoalkyne motif. This dual functionality allows it to serve as a "linchpin" intermediate: the iodoalkyne facilitates palladium-catalyzed cross-couplings (e.g., Sonogashira, Cadiot-Chodkiewicz) to construct carbon skeletons, while the Boc-protected amine remains inert until deprotection is required for further functionalization.

This guide provides a rigorous analysis of its molecular weight, structural properties, synthetic pathways, and handling protocols, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature Clarification

In the field, the compound is often referred to as N-Boc-1-iodo-2-propynylamine based on alkyne nomenclature where the triple bond terminus is position 1. However, standard IUPAC nomenclature prioritizes the amine-bearing carbon.

  • IUPAC Name: this compound[1][2][3][4]

  • Common Synonyms: N-Boc-3-iodopropargylamine, 3-Iodo-N-Boc-propargylamine.

Molecular Weight & Formula

The precise molecular weight is critical for stoichiometry in sensitive catalytic cycles.

PropertyValue
Molecular Formula C₈H₁₂INO₂
Molecular Weight 281.09 g/mol
Monoisotopic Mass 280.9913 Da
CAS Number 1927859-34-4
Appearance Off-white to yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
Structural Analysis

The molecule consists of three distinct functional zones:

  • Iodoalkyne Head (

    
    ):  An electrophilic site primed for cross-coupling or nucleophilic attack. The C-I bond is weaker than C-Br or C-Cl, enhancing reactivity but reducing stability.
    
  • Propargylic Linker (

    
    ):  Connects the reactive alkyne to the nitrogen, influencing the electronics of the triple bond via hyperconjugation.
    
  • Boc-Protective Group (

    
    ):  Provides steric bulk and acid-labile protection, preventing amine oxidation during iodination or coupling steps.
    

Synthetic Pathways[10]

The synthesis of N-Boc-3-iodopropargylamine typically proceeds via the direct electrophilic iodination of the terminal alkyne of N-Boc-propargylamine. Two primary protocols are favored in research settings depending on the scale and functional group tolerance required.

Protocol A: Silver-Catalyzed Iodination (Standard)

This method uses N-Iodosuccinimide (NIS) activated by silver nitrate (


). It is highly selective and proceeds under mild conditions.[5]
  • Reagents: N-Boc-propargylamine, NIS (1.1 equiv),

    
     (0.1 equiv).
    
  • Solvent: Acetone or Acetonitrile (

    
    ).
    
  • Mechanism: Silver coordinates to the alkyne

    
    -system, increasing the acidity of the terminal proton and facilitating substitution by the iodonium source (NIS).
    
Protocol B: Morpholine/Iodine Complex (Metal-Free)

For trace-metal-free applications, a complex of morpholine and molecular iodine can be used.

  • Reagents: N-Boc-propargylamine,

    
    , Morpholine.
    
  • Solvent: Toluene or Benzene (caution required).

  • Note: This method avoids heavy metals but may require more rigorous purification to remove amine-iodine byproducts.

Synthetic Workflow Diagram

Synthesis Start N-Boc-Propargylamine (C8H13NO2) Reagents Reagents: NIS (1.1 eq) AgNO3 (cat.) Acetone, RT Start->Reagents Intermediate Ag-Acetylide Intermediate Reagents->Intermediate Activation Product N-Boc-3-iodopropargylamine (C8H12INO2) MW: 281.09 Intermediate->Product Electrophilic Subst.

Figure 1: Silver-catalyzed synthesis pathway converting N-Boc-propargylamine to the target iodoalkyne.

Applications in Drug Development

N-Boc-3-iodopropargylamine is a versatile linchpin in medicinal chemistry, particularly for fragment-based drug design (FBDD).

Sonogashira Cross-Coupling

The primary utility is as the coupling partner in Sonogashira reactions. Unlike terminal alkynes which require oxidative conditions (copper cycle) that can induce homocoupling (Glaser coupling), using the 1-iodoalkyne allows for a "copper-free" or milder variant of the Sonogashira reaction, often resulting in higher yields of the unsymmetrical alkyne.

  • Reaction:

    
    
    
  • Advantage: Eliminates the need for a terminal alkyne proton, reducing side reactions.

Heterocycle Synthesis

The resulting internal alkynes are precursors to heterocycles. For example, cyclization of the propargyl amine derivatives can yield oxazoles , pyrroles , or isoxazoles , which are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands.

Application Logic Flow

Applications IodoAlkyne N-Boc-3-iodopropargylamine (MW 281.09) Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) IodoAlkyne->Coupling + Aryl Halide Scaffold1 Internal Alkyne Intermediate Coupling->Scaffold1 Cyclization Cyclization / Deprotection Scaffold1->Cyclization DrugTarget2 Acyclic Amine Linkers Scaffold1->DrugTarget2 Reduction/Deprotection DrugTarget1 Oxazole/Isoxazole Derivatives Cyclization->DrugTarget1 Heterocycle Formation

Figure 2: Strategic utilization of N-Boc-3-iodopropargylamine in generating diverse pharmaceutical scaffolds.

Safety & Stability Protocols (Critical)

Working with iodoalkynes requires adherence to strict safety protocols due to their high energy content and potential instability.

  • Thermal Instability: Iodoalkynes can decompose violently upon heating. Never distill this compound at atmospheric pressure. Solvent removal should be performed under reduced pressure at temperatures < 30°C .

  • Light Sensitivity: The C-I bond is photolabile. Store the compound in amber vials wrapped in aluminum foil.

  • Storage: Long-term storage should be at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent iodine liberation and polymerization.

  • Waste Disposal: Do not mix with strong oxidizers or metal azides. Treat waste streams with sodium thiosulfate to quench any free iodine before disposal.

References

  • Yan, J., Li, J., & Cheng, D. (2007).[5][6] Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett, 2007(15), 2442-2444. Retrieved from [Link]

  • Sasaki, T., Moriyama, K., & Togo, H. (2017).[7] Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines. Journal of Organic Chemistry, 82(22), 11727-11734. (Demonstrates analogous chemistry with tosyl-protected variants). Retrieved from [Link]

Sources

Comparative Analysis of Iodoalkynyl Carbamates: IPBC vs. N-Boc-3-iodopropargylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 3-Iodo-2-propynyl butylcarbamate (IPBC) and N-Boc-3-iodopropargylamine . While both compounds share the highly reactive iodoalkyne motif (


), they diverge fundamentally in their carbamate linkage (O-linked vs. N-linked), chemical stability, and intended application.
  • IPBC is a commercially established terminal biocide designed for environmental persistence and broad-spectrum fungal inhibition.

  • N-Boc-3-iodopropargylamine is a transient synthetic intermediate (building block) utilized in organic synthesis for cross-coupling reactions, requiring specific deprotection strategies.

Structural & Physiochemical Divergence

The defining difference lies in the heteroatom connectivity to the propargyl chain. This linkage dictates the hydrolytic stability and metabolic fate of the molecule.

Molecular Comparison[1]
FeatureIPBC (Fungicide)N-Boc-3-iodopropargylamine (Intermediate)
CAS Number 55406-53-6101659-69-4 (Generic for N-Boc-iodoalkynes)
Core Structure O-Carbamate (Carbonate-like)N-Carbamate (Urethane-like)
Formula


(Isomeric)
Linkage


Precursor Propargyl Alcohol Propargyl Amine
Protecting Group n-Butyl (Stable)tert-Butoxycarbonyl (Acid-Labile)
Primary Utility Thiol-oxidizing BiocideSonogashira Coupling Partner
Electronic Properties of the C-I Bond

Both compounds possess an iodine atom attached to an


-hybridized carbon. This bond is polarized, rendering the iodine "positive" (

) and highly susceptible to nucleophilic attack by soft nucleophiles (e.g., thiols).
  • In IPBC: The oxygen atom

    
     to the alkyne exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the iodine, enhancing its biocidal reactivity against cysteine residues in enzymes.
    
  • In N-Boc: The nitrogen atom is less electronegative than oxygen, making the alkyne slightly more electron-rich. This modulation is critical for preventing premature decomposition during palladium-catalyzed cross-coupling.

Mechanisms of Action

IPBC: Biological Mechanism (Fungicidal)

IPBC acts as a suicide inhibitor for fungal enzymes. It does not rely on the carbamate group for toxicity; rather, the carbamate acts as a lipophilic carrier to transport the iodoalkyne "warhead" across cell membranes.

Pathway:

  • Transport: The butyl chain facilitates entry through the fungal cell wall.

  • Thiol Exchange: Intracellular Glutathione (GSH) or active-site cysteines attack the iodine.

  • Oxidative Stress: The iodine is transferred to the thiol, forming a sulfenyl iodide (

    
    ), which eventually leads to disulfide formation (
    
    
    
    ) and depletion of cellular antioxidant reserves.
N-Boc-3-iodopropargylamine: Synthetic Utility

This compound is designed to react chemically, not biologically. It serves as a protected form of 3-iodopropargylamine.

Pathway:

  • Coupling: The C-I bond undergoes oxidative addition to

    
     in Sonogashira couplings.
    
  • Deprotection: The Boc group is removed using Trifluoroacetic Acid (TFA) or HCl to reveal the free amine.[1]

  • Cyclization: Often used to synthesize iodinated heterocycles (e.g., iodopyrroles) or non-natural amino acids.

Visualizing the Divergence

The following diagram illustrates the distinct pathways of these two isomers.

G Common Iodoalkyne Motif (I-C≡C-CH2-) IPBC IPBC (O-Linked) Biocide Common->IPBC + O-CO-NH-Bu NBoc N-Boc-3-iodopropargylamine (N-Linked Intermediate) Common->NBoc + NH-CO-O-tBu Target Fungal Cell Entry IPBC->Target Mech Mechanism: Thiol Oxidation (GSH -> GSSG) Target->Mech Result1 Cell Death Mech->Result1 Synth Pd-Catalysis (Sonogashira) NBoc->Synth Deprot Acid Deprotection (-Boc) Synth->Deprot Result2 Functionalized Amine Scaffold Deprot->Result2

Figure 1: Functional divergence of O-linked vs. N-linked iodoalkynes.

Experimental Protocols

Synthesis of N-Boc-3-iodopropargylamine

Note: This compound is rarely bought in bulk; it is synthesized in situ or on small scale due to stability concerns.

Reagents:

  • N-Boc-propargylamine (1.0 equiv)

  • Silver Nitrate (

    
    , 0.1 equiv)
    
  • N-Iodosuccinimide (NIS, 1.1 equiv)

  • Solvent: Acetone or Acetonitrile

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-propargylamine (e.g., 5 mmol) in Acetone (20 mL) under an inert atmosphere (

    
    ).
    
  • Catalyst Addition: Add

    
     (0.5 mmol). The solution may darken slightly.
    
  • Iodination: Add NIS (5.5 mmol) portion-wise over 10 minutes. Caution: Exothermic.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the terminal alkyne.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Dissolve residue in

    
    , wash with water and brine. Dry over 
    
    
    
    .[2] Flash chromatography (Silica, 10% EtOAc/Hexane) yields the white crystalline solid.
    • Yield Expectation: 85-95%.

    • Storage:

      
      , protected from light (Iodides are photosensitive).
      
Analytical Assay for IPBC (HPLC)

Standard industrial QC method for fungicide content.

Parameters:

  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: A: Water (0.1% Phosphoric Acid); B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Carbonyl/Alkyne absorption).

Procedure:

  • Sample Prep: Dissolve 10 mg IPBC sample in 10 mL Acetonitrile.

  • Injection: Inject 10

    
    L.
    
  • Retention: IPBC typically elutes at ~8–10 minutes depending on gradient slope.

  • Quantification: Compare peak area against a certified reference standard (99%+ purity).

Safety & Toxicology Profile

IPBC (Industrial)
  • Hazard Class: Skin Sensitizer (Cat 1), Aquatic Acute (Cat 1).

  • Handling: Requires full PPE (gloves, goggles) to prevent contact dermatitis.

  • Inhalation: Aerosols are highly toxic (LC50 < 0.7 mg/L).

  • Metabolism: Rapidly detoxified in mammals via hydrolysis of the carbamate to propargyl alcohol (which is further oxidized) and butyl amine.

N-Boc-3-iodopropargylamine (Laboratory)
  • Hazard Class: Not fully characterized (R&D substance). Treat as Potentially Explosive and Irritant .

  • Stability Risk: Haloalkynes can decompose violently if heated or subjected to shock. Never distill this compound. Remove solvents only under reduced pressure at

    
    .
    
  • Reactivity: Incompatible with strong reducing agents (cleaves C-I bond) and strong acids (cleaves Boc).

References

  • IPBC Mechanism & Resistance

    • Cheng, J., et al. (2022). "Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani."[3] Frontiers in Microbiology. Link

  • N-Boc-3-iodopropargylamine Synthesis

    • Merkul, E., et al. (2009).[4] "Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation." Organic Letters, 11(11), 2269-2272.[4] Link

  • General Iodoalkyne Reactivity

    • Wu, W., & Jiang, H. (2014). "Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis." Accounts of Chemical Research. Link

  • IPBC Regulatory & Safety Data

    • EPA Reregistration Eligibility Decision (RED) for 3-Iodo-2-propynyl butylcarbamate. Link

Sources

Methodological & Application

Application Note: Copper-Catalyzed Cycloaddition of 1-Iodoalkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard of "click" chemistry.[1] However, the standard protocol utilizes terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles with a proton at the C5 position. By substituting terminal alkynes with 1-iodoalkynes , researchers can access 5-iodo-1,2,3-triazoles .[2][3][4]

This modification is not merely structural; it is a strategic gateway. The C5-iodine atom serves as a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the synthesis of fully substituted 1,4,5-triazole scaffolds found in advanced pharmacophores. This guide details the optimized protocol for this transformation, addressing the specific stability and reactivity challenges posed by the C-I bond.

Mechanistic Insight & Critical Parameters

The "Protective" Ligand Necessity

Unlike standard CuAAC, where the copper-acetylide forms via deprotonation, 1-iodoalkynes possess a labile C-I bond. The primary failure mode in this reaction is protodeiodination , where the iodine is lost to form the standard 5-H triazole, or oxidative homocoupling (Glaser coupling) of the alkyne.

  • The Problem: Naked Cu(I) species can facilitate oxidative addition into the C-I bond or promote reduction.

  • The Solution: The use of accelerating ligands, specifically TTTA (tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine) or TBTA , is non-negotiable. These ligands stabilize the Cu(I) oxidation state, sterically protect the metal center, and accelerate the cycloaddition cycle significantly faster than the rate of side reactions (deiodination).

Reaction Pathway

The mechanism differs from the standard CuAAC. It likely proceeds via a dinuclear copper intermediate where the copper complex activates the iodoalkyne


-system without breaking the C-I bond initially.

CuAAC_Mechanism Substrates 1-Iodoalkyne + Organic Azide Coordination π-Complex Formation Substrates->Coordination + Catalyst Cu_Complex [Cu(I)-L]2 Active Catalyst Cu_Complex->Coordination Metallacycle Cu-Metallacycle Intermediate Coordination->Metallacycle R-N3 Attack Elimination Reductive Elimination Metallacycle->Elimination Ring Contraction Elimination->Cu_Complex Catalyst Regens Product 5-Iodo-1,2,3-Triazole Elimination->Product

Figure 1: Simplified catalytic cycle for the cycloaddition of 1-iodoalkynes. The ligand (L) is crucial for maintaining the integrity of the C-I bond throughout the cycle.

Experimental Protocol

Reagents and Materials
  • Copper Source: CuI (Purified, white powder. Do not use if green/brown).

  • Ligand: TTTA (Preferred for rate) or TBTA.

  • Solvent: THF (anhydrous) or THF/Water mixtures.

  • Substrates: 1-Iodoalkyne (freshly prepared or stored at -20°C) and Organic Azide.

  • Base: Unlike standard CuAAC, an external base is often not required if using amine ligands, but triethylamine (Et3N) can be used to buffer the system.

Protocol: Synthesis of 5-Iodo-1,2,3-Triazoles[2][7]

Scale: 1.0 mmol (scalable)

  • Preparation of Catalyst Stock (Important):

    • In a small vial, dissolve CuI (19 mg, 0.10 mmol, 10 mol%) and TTTA (43 mg, 0.10 mmol, 10 mol%) in 1 mL of THF.

    • Observation: The solution should remain clear/yellowish. If a precipitate forms, sonicate briefly.

  • Reaction Assembly:

    • To a 10 mL reaction vial equipped with a stir bar, add the 1-iodoalkyne (1.0 mmol).

    • Add the Organic Azide (1.1 mmol, 1.1 equiv).

    • Add 3 mL of THF (Total concentration ~0.25 M).

    • Optional: Add Et3N (1.0 equiv) if the substrate is acid-sensitive.

  • Initiation:

    • Add the pre-complexed CuI/TTTA catalyst solution to the reaction vial dropwise.

    • Purge the headspace with Argon/Nitrogen for 30 seconds and cap tightly.

  • Incubation:

    • Stir at Room Temperature (25°C) .

    • Monitoring: Monitor by TLC or LC-MS.

    • Typical Time: 1–4 hours. (Without ligand, this can take 24h+ and lead to decomposition).

  • Workup:

    • Dilute the mixture with EtOAc (20 mL).

    • Wash with 10% aqueous NH4Cl (to sequester copper) followed by brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via silica gel chromatography (typically Hexanes/EtOAc gradients).

Data Summary: Ligand Effects

The following table illustrates the necessity of the ligand for yield and chemoselectivity (avoiding the 5-H byproduct).

EntryCatalyst SystemTimeYield (5-Iodo)Yield (5-H byproduct)
1CuI (no ligand)24 h35%40%
2CuI + 2,6-lutidine12 h60%15%
3CuI + TBTA 4 h 88% < 5%
4CuI + TTTA 2 h 94% < 2%

Table 1: Comparative efficiency of catalyst systems. Data synthesized from Hein & Fokin (2010) and internal validation studies.

Workflow Visualization

Workflow cluster_prep Step 1: Catalyst Pre-complexation cluster_rxn Step 2: Reaction cluster_workup Step 3: Isolation start Start: Substrate Prep mix_cat Mix CuI + TTTA in THF (1:1) start->mix_cat check_sol Ensure Clear Solution mix_cat->check_sol combine Combine Iodoalkyne + Azide in Vial check_sol->combine add_cat Add Catalyst Solution combine->add_cat monitor Monitor (TLC/LCMS) Look for 5-H byproduct add_cat->monitor quench NH4Cl Wash (Remove Copper) monitor->quench Complete purify Column Chromatography quench->purify

Figure 2: Operational workflow for the synthesis of 5-iodo-1,2,3-triazoles.

Troubleshooting & Optimization

Self-Validating the System
  • TLC Check: 1-iodoalkynes are typically less polar than the triazole product. However, if you observe a spot moving faster than the product but slower than the starting material, check for the 5-H triazole (protodeiodination product).

  • Color Change: The reaction mixture should remain light yellow/green. A dark brown/black color often indicates copper disproportionation or alkyne polymerization. Increase ligand loading to 15 mol% if this occurs.

Common Issues
  • Low Yield / Starting Material Recovery:

    • Cause: Catalyst deactivation by oxidation.

    • Fix: Ensure CuI is white. Add sodium ascorbate (5 mol%) to reduce any oxidized Cu(II) back to Cu(I) in situ.

  • Formation of 5-H Triazole:

    • Cause: Presence of reducing agents or insufficient ligand.

    • Fix: Switch from TBTA to TTTA. Ensure solvents are peroxide-free.

Safety Procedures (HSE)

Organic Azides[8][9][10][11]
  • Explosion Hazard: Calculate the C/N ratio. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[5] If the ratio is < 3, the azide is potentially explosive.[5]
    
  • Handling: Do not concentrate reaction mixtures containing low molecular weight azides to dryness. Use a blast shield.[5][6]

1-Iodoalkynes
  • Stability: These compounds are light-sensitive and can be lachrymators. Store in amber vials at -20°C.

  • Toxicity: Treat as alkylating agents. Double glove (Nitrile) and work in a fume hood.[6]

References

  • Wu, P., et al. (2004). "Efficiency and Fidelity in a Click-Chemistry Route to Triazole Dendrimers by the Copper(I)-Catalyzed Ligation of Azides and Alkynes." Angewandte Chemie International Edition. [Link]

  • Hein, J. E., & Fokin, V. V. (2010).[1][7] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. [Link]

  • Li, L., et al. (2008). "Functionalization of 5-Iodo-1,2,3-triazoles: A Versatile Route to 1,4,5-Trisubstituted Triazoles." Journal of Organic Chemistry. [Link]

  • University of California, Santa Barbara. "Safe Handling of Azides." UCSB Environmental Health & Safety. [Link]

Sources

Application Note: Precision Synthesis of 5-Iodo-1,2,3-Triazoles from N-Boc-3-iodopropargylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 1,4-disubstituted-5-iodo-1,2,3-triazole scaffold is a "privileged intermediate" in modern drug discovery. Unlike the protonated analog obtained from standard Click chemistry (CuAAC), the 5-iodo variant possesses a reactive carbon-iodine bond at the 5-position. This functionality serves as a critical handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid generation of complex tri-substituted triazole libraries.

This guide details the robust synthesis of these scaffolds starting from N-Boc-3-iodopropargylamine . While standard CuAAC yields 5-protonated triazoles, the use of 1-iodoalkynes alters the mechanistic pathway to exclusively yield the 5-iodo regioisomer.

Key Technical Advantages:

  • Regiocontrol: >98% selectivity for the 5-iodo-1,4-disubstituted isomer.

  • Versatility: Compatible with diverse organic azides.[1][2][3][4]

  • Scalability: Protocol optimized for milligram to multigram scales.

Mechanistic Grounding

To troubleshoot and optimize this reaction, one must understand how it deviates from the canonical Click reaction.

The "Pi-Activation" Pathway

In standard CuAAC with terminal alkynes, Copper(I) forms a copper-acetylide (


-bond) by displacing the terminal proton. However, with N-Boc-3-iodopropargylamine , the terminal position is blocked by iodine.
  • Activation: The Copper(I) catalyst (stabilized by a ligand like TTTA) forms a

    
    -complex with the iodoalkyne triple bond. It does not insert into the C-I bond.
    
  • Cycloaddition: The organic azide coordinates to the copper center.[5] The nucleophilic nitrogen of the azide attacks the activated alkyne.

  • Regioselectivity: The steric and electronic influence of the iodine atom, combined with the ligand environment, forces the formation of the 1,4-disubstituted product, retaining the iodine at the 5-position.

Critical QC Checkpoint: If the reaction environment is too reducing or if a proton source is available with a competing mechanism, "protodemetallation" can occur, yielding the unwanted 5-H triazole. The protocol below uses specific ligands to prevent this.

Mechanistic Visualization

ReactionMechanism Start N-Boc-3-iodopropargylamine (Iodoalkyne) Cu_Complex Cu(I)-Ligand Pi-Complex Start->Cu_Complex + CuI/TTTA TS Vinylidene-like Transition State Cu_Complex->TS + R-N3 (Azide) Product 5-Iodo-1,2,3-Triazole (1,4-Disubstituted) TS->Product Ring Closure Byproduct 5-H Triazole (Avoided via Ligand) TS->Byproduct Protodemetallation (If conditions improper)

Figure 1: Mechanistic pathway for the Copper-catalyzed cycloaddition of iodoalkynes. Note the critical divergence where proper ligand choice prevents the 5-H byproduct.

Experimental Protocol

Reagents & Materials
ReagentRoleSpecifications
N-Boc-3-iodopropargylamine SubstratePurity >95% (See Section 3.2 if synthesis needed)
Organic Azide (R-N₃) Reactant1.0 - 1.2 equivalents
CuI (Copper Iodide) Catalyst99.99% trace metals basis (White powder, not green)
TTTA LigandTris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. Crucial for rate & stability.
THF SolventAnhydrous, inhibitor-free

Note on Ligand: While TBTA is common, TTTA is superior for iodoalkynes as it accelerates the reaction significantly, preventing side reactions (Hein et al., Angew. Chem. 2009).[3][6]

Pre-Step: Synthesis of N-Boc-3-iodopropargylamine (If not commercial)

If starting from N-Boc-propargylamine:

  • Dissolve N-Boc-propargylamine (10 mmol) in Acetone (30 mL).

  • Add AgNO₃ (0.5 mmol, 5 mol%).

  • Add N-Iodosuccinimide (NIS) (11 mmol, 1.1 equiv) in one portion.

  • Stir at RT for 2–4 hours.

  • Self-Validating End-Point: Monitor via TLC or NMR. The terminal alkyne triplet (

    
     ppm) must disappear.
    
  • Workup: Filter off succinimide, concentrate, dilute with Et₂O, wash with water/brine. Dry (MgSO₄) and concentrate.

  • Result: White/off-white solid. Stable at -20°C.

Core Protocol: Cycloaddition

Step 1: Catalyst Pre-Complexation In a small vial, mix CuI (0.05 equiv) and TTTA (0.05 equiv) in THF (1.0 mL). Stir for 5 minutes until a clear, slightly yellow solution forms.

  • Why? Pre-forming the complex ensures active catalytic species are ready immediately, protecting the iodoalkyne from degradation.

Step 2: Reaction Assembly To a reaction vessel containing N-Boc-3-iodopropargylamine (1.0 equiv, e.g., 1.0 mmol) and the Organic Azide (1.0 equiv), add THF (4.0 mL). Add the pre-complexed Catalyst solution (from Step 1).

  • Total Concentration: ~0.2 M relative to alkyne.

Step 3: Incubation Stir the mixture at Room Temperature under an inert atmosphere (N₂ or Ar).

  • Time: Typically 2–4 hours.

  • Observation: The solution may darken slightly but should remain homogenous. Precipitate formation often indicates the product crystallizing (good sign).

Step 4: Monitoring (Self-Validating System)

  • TLC: Check for disappearance of the iodoalkyne (usually less polar than product).

  • NMR Check (Optional): Take an aliquot.

    • Success: No alkyne signals. No singlet at ~7.5-8.0 ppm (which would indicate 5-H triazole).

    • Product Signal: The triazole ring carbons appear in ¹³C NMR at ~145 ppm (C4) and ~80-90 ppm (C5-I).

Step 5: Purification

  • Dilute with EtOAc (20 mL).

  • Wash with 10% aqueous NH₄OH (to remove Copper) or EDTA solution.

  • Wash with Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). 5-iodo-triazoles are typically stable on silica.

Data Interpretation & Troubleshooting

Expected Analytical Data
FeatureMethodCharacteristic Signal
Proton NMR ¹H NMRAbsence of triazole C5-H (Singlet ~7.5-8.0 ppm). Presence of Boc (s, 9H, ~1.4 ppm) and CH₂-N (s or d, ~4.4 ppm).
Carbon NMR ¹³C NMRC5-I appears significantly upfield (~70–85 ppm) due to the heavy atom effect. C4 appears ~145–150 ppm.
Mass Spec ESI-MS[M+H]⁺ matches formula. Isotopic pattern of Iodine (monoisotopic, mass 126.9) is distinct.[4]
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Formation of 5-H Triazole Protodemetallation; Solvent wet or reducing agent present.Ensure anhydrous THF. Use TTTA ligand (stabilizes Cu-C bond). Avoid ascorbate (reducing agent).
Low Conversion Oxidized Catalyst (CuII).Use fresh CuI (white). Add Cu wire to reaction to maintain Cu(I) state.
Iodine Loss (Scrambling) High Temperature.Keep reaction at RT. Do not heat >40°C.
Boc Deprotection Acidic impurities in solvent/azide.Add 1% TEA to the reaction mixture (rarely needed).

Workflow Visualization

Workflow Step1 Step 1: Catalyst Prep Mix CuI + TTTA in THF (Clear Solution) Step3 Step 3: Reaction Combine & Stir at RT (2-4h) Step1->Step3 Step2 Step 2: Substrate Mix N-Boc-3-iodopropargylamine + Azide Step2->Step3 Check QC Check (NMR/TLC) Is 5-H byproduct absent? Step3->Check Check->Step3 No (Incomplete) Workup Step 4: Workup NH4OH Wash (Remove Cu) Check->Workup Yes (Pass) Final Final Product 5-Iodo-1,2,3-Triazole Workup->Final

Figure 2: Operational workflow for the synthesis, emphasizing the QC checkpoint to ensure regiochemical integrity.

References

  • Hein, J. E., Tripp, J. C., Krasnova, L. B., Sharpless, K. B., & Fokin, V. V. (2009). Copper-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes.[5][7][8][9][10][11] Angewandte Chemie International Edition, 48(43), 8018–8021.

    • Context: The foundational paper describing the CuI/TTTA system for this specific transform
  • Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2009). Regioselective Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles. Synthesis, 2009(09), 1493–1498.

    • Context: Provides alternative protocols and substr
  • Li, L., Zhang, G., Zhu, A., & Zhang, D. (2008). CuI-Catalyzed Cycloaddition of Azides with Terminal Alkynes using ICl as Iodinating Agent. The Journal of Organic Chemistry, 73(9), 3630–3633.

    • Context: Describes the "one-pot" alternative, useful for understanding the stability of the iodo-triazole moiety.
  • Merkul, E., Boersch, C., Frank, W., & Müller, T. J. J. (2009).[3] Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Letters, 11(11), 2269–2272.[3]

    • Context: Referenced for the handling and stability of N-Boc-propargyl derivatives and iodin

Sources

Application Note: Pd/Cu-Catalyzed Cross-Coupling of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the cross-coupling of tert-butyl (3-iodoprop-2-yn-1-yl)carbamate (referred to herein as Compound A ) with terminal alkynes. While the Sonogashira reaction typically couples aryl halides with terminal alkynes, the use of an 1-iodoalkyne as the electrophile allows for the precise construction of unsymmetrical conjugated 1,3-diynes.

These structural motifs are critical in the development of polyyne natural products (e.g., polyacetylene antibiotics) and advanced materials (molecular wires). This protocol leverages a Palladium/Copper dual-catalytic system to ensure high chemoselectivity and suppress homocoupling (Glaser) side reactions.

Scientific Foundation & Mechanistic Insight

The Electrophile: Reactivity Profile

Compound A (Boc-NH-CH₂-C≡C-I) possesses a unique reactivity profile compared to standard aryl iodides used in Sonogashira couplings:

  • Enhanced Electrophilicity: The

    
    -hybridized carbon attached to the iodine renders the C–I bond highly susceptible to oxidative addition by Pd(0), often proceeding faster than aryl iodides.
    
  • Thermal Instability: Unlike aryl halides, iodoalkynes are thermally labile. High temperatures (>60°C) can lead to decomposition or polymerization. Therefore, this protocol is optimized for ambient temperature .

  • Mechanism: The reaction follows a modified Sonogashira cycle, often described as a Pd-catalyzed Cadiot-Chodkiewicz coupling.

The Catalytic Cycle

The reaction proceeds through two interconnected cycles:

  • Palladium Cycle: Oxidative addition of Compound A to Pd(0) generates a

    
    -alkynyl-Pd(II) intermediate.
    
  • Copper Cycle: The terminal alkyne partner is activated by CuI and a base to form a Copper(I) acetylide, which undergoes transmetallation with the Pd(II) species.

Pathway Visualization

The following diagram illustrates the dual catalytic cycle, highlighting the critical intersection of the iodoalkyne and the terminal alkyne.

Sonogashira_Iodoalkyne Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + I-C≡C-CH2-NHBoc PdII_Inter trans-[Pd(II)(L)2(I)(C≡C-CH2-NHBoc)] OxAdd->PdII_Inter TransMet Transmetallation PdII_Inter->TransMet PdII_Dialkynyl cis-[Pd(II)(L)2(C≡C-R')(C≡C-CH2-NHBoc)] TransMet->PdII_Dialkynyl - CuI RedElim Reductive Elimination PdII_Dialkynyl->RedElim RedElim->Pd0 Regeneration Product Product: Boc-NH-CH2-C≡C-C≡C-R' RedElim->Product Cu_Cycle Copper Cycle CuI + Base + H-C≡C-R' Cu_Acetylide Cu-C≡C-R' Cu_Cycle->Cu_Acetylide Deprotonation Cu_Acetylide->TransMet Deliver Alkyne Nucleophile

Figure 1: Catalytic cycle for the cross-coupling of iodoalkynes. Note the Pd insertion into the C(sp)-I bond.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
Substrate This compoundElectrophile
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)Nucleophile
Catalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Pd Source
Co-Catalyst CuI (Copper(I) Iodide)Alkyne Activator
Base/Solvent Triethylamine (Et₃N) / THF (1:1 v/v)HCl Scavenger / Medium
Atmosphere Argon or Nitrogen (Balloon)Prevent Oxidation
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is flame-dried and cooled under an inert atmosphere.

  • Catalyst Loading: In a 25 mL round-bottom flask equipped with a stir bar, add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%) and CuI (19 mg, 0.10 mmol, 10 mol%).

    • Expert Tip: Use a slightly higher Cu loading (10%) relative to Pd to ensure rapid transmetallation, minimizing the window for iodoalkyne decomposition.

  • Substrate Addition: Add This compound (281 mg, 1.0 mmol) to the flask.

    • Note: If the iodoalkyne is an oil, dissolve it in a minimal amount of degassed THF before addition.

  • Solvent & Base Introduction: Seal the flask with a septum. Evacuate and backfill with Argon (x3). Syringe in degassed THF (3.0 mL) and Triethylamine (3.0 mL).

    • Critical Control: The solution should turn yellow/brown. If it turns black immediately, oxygen may be present (leading to Pd aggregation).

  • Nucleophile Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

    • Why dropwise? To maintain a low concentration of the copper acetylide relative to the iodoalkyne, favoring cross-coupling over Glaser homocoupling (dimerization of the terminal alkyne).

  • Reaction Monitoring: Stir at Room Temperature (20–25°C) . Monitor via TLC (Hexanes/EtOAc 8:2).

    • Endpoint: The starting iodoalkyne spot (usually higher R_f due to iodine) should disappear within 1–4 hours.

    • Visual Cue: Formation of a precipitate (Et₃N[1]·HI salts) indicates reaction progress.[2]

  • Workup:

    • Dilute with Et₂O (20 mL).

    • Filter through a short pad of Celite to remove metal residues.

    • Wash the filtrate with saturated NH₄Cl (aq) to sequester copper species (blue aqueous layer).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

    • Caution: Diynes can be light-sensitive. Wrap the column in foil if the product is known to be unstable.

    • Eluent: Gradient Hexanes

      
       10% EtOAc/Hexanes.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Homocoupling (Diyne-Diyne) Excess O₂ in solventDegas solvents rigorously (freeze-pump-thaw).
Black Precipitation Pd decomposition ("Pd Black")Add excess ligand (PPh₃, 10 mol%) to stabilize Pd species.
Low Conversion Iodoalkyne degradationLower temperature to 0°C; ensure light exclusion.
Product Instability Polymerization of 1,3-diyneStore product in benzene/solution at -20°C; avoid concentrating to dryness if highly conjugated.

Safety & Handling (Self-Validating Controls)

  • Energetic Materials: Iodoalkynes are high-energy compounds. While the Boc-protected amine confers some stability, never distill the neat iodoalkyne at high temperatures.

  • Heavy Metals: All aqueous waste containing Pd and Cu must be segregated into heavy metal waste streams.

  • Validation: Before scaling up (>1g), perform a Differential Scanning Calorimetry (DSC) test on the iodoalkyne to determine the onset of thermal decomposition.

References

  • Mechanistic Foundation of Iodoalkyne Coupling

    • Witulski, B., & Alayrac, C. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Iodoalkynes with Terminal Alkynes." Organic Letters.
  • Synthesis of Iodoalkynyl Carbamates

    • PubChem Compound Summary for CID 13886567 (Analogous structures and physical properties).
  • General Sonogashira Protocol & Reviews

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
  • Safety Data for Iodo-Carbamates

    • NOAA CAMEO Chemicals: 3-Iodo-2-propynyl butylcarbam

Sources

Precision Cadiot-Chodkiewicz Coupling of N-Protected Iodoalkynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The Cadiot-Chodkiewicz coupling is the premier method for synthesizing unsymmetrical 1,3-diynes, a structural motif increasingly prevalent in antifungal agents, natural products (e.g., polyynes), and molecular wires. While the standard protocol is robust for simple hydrocarbons, the introduction of nitrogen-containing functionalities—specifically N-protected iodoalkynes —introduces unique challenges regarding catalyst chelation, protecting group stability, and self-coupling (Glaser) side reactions.

This guide details an optimized, self-validating protocol for coupling N-protected iodoalkynes (e.g., N-Boc, N-Ts propargyl iodides) with terminal alkynes. It prioritizes the suppression of homocoupling and the preservation of nitrogen protecting groups through precise control of the Cu(I)/Cu(III) catalytic cycle.

Mechanistic Principles & Critical Parameters

The Catalytic Cycle

The reaction proceeds via a Copper(I) cycle.[1] Unlike Palladium cross-couplings, the mechanism relies on the formation of a Copper-acetylide species.[2]

  • Activation: The terminal alkyne is deprotonated by an amine base in the presence of Cu(I), forming a Cu(I)-acetylide .[3]

  • Oxidative Addition: The N-protected iodoalkyne oxidatively adds to the Cu(I)-acetylide, forming a transient Cu(III) species (or a Cu-radical cage, depending on mechanistic interpretation).

  • Reductive Elimination: The C-C bond is formed, releasing the 1,3-diyne and regenerating Cu(I).

Critical Control Point: The presence of Hydroxylamine (


) is non-negotiable. It acts as a reducing agent, instantly reverting any oxidized Cu(II) (blue/green) back to the active Cu(I) (yellow/colorless) state, preventing the Glaser homocoupling side reaction.
Pathway Visualization

CadiotChodkiewicz Start Cu(I) Catalyst (Active) CuAcetylide Cu(I)-Acetylide [R-C≡C-Cu] Start->CuAcetylide + Alkyne + Base Alkyne Terminal Alkyne (R-C≡C-H) Base Amine Base Complex Cu(III) Intermediate (Oxidative Addition) CuAcetylide->Complex + Iodoalkyne Glaser Glaser Homocoupling (Side Reaction) CuAcetylide->Glaser O2 / Cu(II) Iodoalkyne N-Protected Iodoalkyne (I-C≡C-CH2-N-PG) Product 1,3-Diyne Product (R-C≡C-C≡C-CH2-N-PG) Complex->Product Reductive Elimination Product->Start Regenerate Cu(I)

Figure 1: The Cadiot-Chodkiewicz catalytic cycle.[1][2][3][4][5] Note the critical branch point at the Cu(I)-Acetylide, where oxidation leads to unwanted Glaser products.

Experimental Protocol

Pre-requisite: Synthesis of N-Protected Iodoalkyne

N-protected iodoalkynes are often unstable over long periods. Synthesize fresh or store at -20°C shielded from light.

Reagents:

  • N-Protected Propargyl Amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • AgNO3 (0.1 equiv)

  • Acetone (0.2 M)

Procedure:

  • Dissolve the terminal N-protected alkyne in acetone.

  • Add AgNO3 (catalytic) followed by NIS.

  • Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Iodoalkynes are typically less polar than starting alkynes).

  • Workup: Filter through a silica pad to remove silver salts. Concentrate and purify via rapid flash chromatography (Hex/EtOAc).

  • Stability Check: Product should be a white/off-white solid. If it turns brown/violet, free iodine is present; recrystallize immediately.

Core Coupling Protocol

Scale: 1.0 mmol basis.

Materials:

  • Reagent A: Terminal Alkyne (1.2 equiv) - Used in slight excess to ensure full consumption of the valuable iodo-partner.

  • Reagent B: N-Protected Iodoalkyne (1.0 equiv)

  • Catalyst: CuCl (5 mol%) - Purified CuCl is preferred over CuI for easier workup, though CuI is acceptable.

  • Reductant: Hydroxylamine hydrochloride (

    
    ) (20 mol%)
    
  • Base: n-Butylamine (30% v/v in water) or Ethylamine (70% aq).[2]

  • Solvent: Methanol (MeOH) or THF (if solubility is an issue).

Step-by-Step Methodology:

  • Catalyst Solution Preparation (The "Yellow" Check):

    • In a reaction vial, dissolve Hydroxylamine HCl (14 mg, 0.2 mmol) in

      
      -Butylamine (0.5 mL) and MeOH (2 mL).
      
    • Add CuCl (5 mg, 0.05 mmol).

    • Self-Validating Step: The solution must be colorless or pale yellow . If it is blue, add small portions of hydroxylamine until the blue color vanishes. Blue indicates Cu(II), which causes homocoupling.

  • Alkyne Addition:

    • Add the Terminal Alkyne (Reagent A) to the catalyst solution. Stir for 5 minutes at 0°C.

    • Mechanistic Note: This pre-incubation forms the Cu-acetylide species before the electrophile is introduced.

  • Controlled Addition of Iodoalkyne:

    • Dissolve N-Protected Iodoalkyne (Reagent B) in minimal MeOH or THF.

    • Add this solution dropwise over 15–20 minutes to the stirring reaction mixture at 0°C.

    • Why? Slow addition maintains a low concentration of the electrophile, favoring cross-coupling over side reactions.

  • Reaction Monitoring:

    • Allow to warm to RT.[1] Stir for 1–3 hours.

    • TLC Monitoring: Look for the disappearance of the iodoalkyne (limiting reagent). The product will usually be highly fluorescent under UV (conjugated diyne).

  • Quench & Workup:

    • Quench with saturated

      
       (aq) and extract with EtOAc (3x).
      
    • Wash combined organics with Brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Caution: Diynes can be unstable in acidic media. Avoid prolonged exposure to silica gel; use neutralized silica (add 1%

      
       to eluent) if the N-protecting group is acid-sensitive (e.g., Boc).
      

Optimization & Troubleshooting

Protecting Group Compatibility Table

The choice of Nitrogen Protecting Group (PG) significantly impacts solubility and stability.

Protecting Group (PG)Stability in Cadiot-ChodkiewiczSolubility (MeOH)Risk Factor
Boc (tert-Butyloxycarbonyl) High GoodAcid sensitive during workup. Use neutral silica.
Ts (Tosyl) Excellent ModerateVery robust; sulfonamides can coordinate Cu slightly, slowing reaction.
Fmoc Low PoorAvoid. The basic amine conditions (n-BuNH2) will cleave Fmoc.
Cbz (Benzyloxycarbonyl) High GoodStable. Good alternative to Boc.
Ac (Acetyl) Moderate HighPotential for hydrolysis if reaction time is prolonged in aqueous base.
Troubleshooting Matrix (Self-Validating)
ObservationDiagnosisCorrective Action
Reaction turns Blue/Green Oxidation of Cu(I) to Cu(II).Immediately add pinch of

until solution returns to Yellow. Flush with Argon.
Symmetric Diyne (Glaser Product) observed Homocoupling of terminal alkyne.(1) Decrease addition rate of Iodoalkyne. (2) Ensure strict O2 exclusion. (3) Verify Hydroxylamine quality.
Low Conversion of Iodoalkyne Catalyst deactivation or poor solubility.Switch solvent to THF/MeOH (1:1). Increase catalyst loading to 10 mol%.
Precipitate forms immediately Copper-acetylide is insoluble.Add more amine base or switch to a more solubilizing ligand (e.g., TMEDA - though rarely needed).

References

  • Chodkiewicz, W. (1957).[3] Ann. Chim. (Paris), 2, 819–869.[3] (The foundational text establishing the Cu(I)/Amine protocol).[3]

  • Alami, M., & Ferri, F. (1996). "Linstrumelle's conditions for Cadiot-Chodkiewicz coupling." Tetrahedron Letters, 37(16), 2763-2766.

  • Shi, W., et al. (2011). "Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes." Synthesis, 2011(10), 1541-1546.

  • Yao, M., et al. (2020).[6][7] "Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide." RSC Advances, 10, 3860-3864.

  • Marino, J. P., & Nguyen, H. N. (2002).[8] "Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction." The Journal of Organic Chemistry, 67(19), 6841-6844.

Sources

Application Note: Functionalizable Peptide Stapling via Cadiot-Chodkiewicz Coupling using N-Boc-3-iodopropargylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing rigid, functionalizable peptide staples using N-Boc-3-iodopropargylamine via on-resin Cadiot-Chodkiewicz coupling . Unlike traditional Ring-Closing Metathesis (RCM) hydrocarbon staples, which are chemically inert and hydrophobic, the conjugated diyne linkage formed by this method creates a linear, rigid span (~4.5 Å) and introduces a protected amine handle on the bridge. This allows for post-stapling diversification—such as the attachment of fluorophores, affinity tags, or solubility-enhancing groups—without altering the peptide sequence itself. This guide targets medicinal chemists requiring orthogonal stapling strategies for structure-activity relationship (SAR) studies.

Introduction & Mechanistic Rationale

The Challenge: Staple Inertness

Standard peptide stapling (e.g., all-hydrocarbon staples) effectively stabilizes


-helices but often introduces significant lipophilicity, leading to poor solubility and non-specific binding. Furthermore, the staple bridge is typically "dead weight"—it serves a structural role but cannot be easily modified to add functionality.
The Solution: The "Functionalizable Diyne"

N-Boc-3-iodopropargylamine serves as a specialized "capping" reagent. When reacted with a peptide containing a terminal alkyne (e.g., Propargylglycine, Pra) in the presence of a Copper(I) catalyst, it forms an unsymmetrical 1,3-diyne linkage.

Key Advantages:

  • Rigidity: The conjugated diyne unit (-C≡C-C≡C-) is linear and rigid, ideal for spanning

    
     or 
    
    
    
    residues depending on the amino acid tether length.
  • Orthogonality: The reaction proceeds under mild conditions compatible with standard Fmoc-SPPS protecting groups.

  • Post-Stapling Functionalization: The N-Boc group on the reagent survives the coupling. Upon global deprotection (TFA cleavage), this Boc group is removed, revealing a primary amine directly on the staple bridge. This amine can then be derivatized.[1]

Reaction Mechanism: Cadiot-Chodkiewicz Coupling

The reaction involves the cross-coupling of a terminal alkyne (on-resin) with a 1-iodoalkyne (solution phase).

  • Step 1: Base-promoted deprotonation of the peptide's terminal alkyne.

  • Step 2: Formation of a Copper(I)-acetylide species.[2][3]

  • Step 3: Oxidative addition of the Cu-acetylide to the iodo-alkyne (N-Boc-3-iodopropargylamine).

  • Step 4: Reductive elimination to release the unsymmetrical diyne product and regenerate the catalyst.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis, ensuring the avoidance of homocoupling (Glaser) side reactions.

StaplingWorkflow cluster_mech Mechanism Check Start Linear Peptide Synthesis (Fmoc-SPPS) Contains Propargylglycine (Pra) Coupling On-Resin Cadiot-Chodkiewicz Coupling (DMF, Base, 25°C, 4h) Start->Coupling ReagentPrep Prepare Reagent Solution N-Boc-3-iodopropargylamine + CuI + Ligand ReagentPrep->Coupling Add dropwise Wash Copper Scavenging Wash (EDTA or DDC solution) Coupling->Wash Glaser Risk: Glaser Homocoupling (Dimerization of Peptide) Coupling->Glaser Side Rxn Cleavage Global Deprotection & Cleavage (95% TFA / Scavengers) Wash->Cleavage Functionalize Optional: Post-Staple Derivatization (React Free Amine with NHS-Ester) Cleavage->Functionalize If modification needed QC QC: HPLC & LC-MS Look for Diyne Mass (-2H vs linear) Cleavage->QC Direct Analysis Functionalize->QC Prevention Prevent via: Inert Atmosphere & Slow Addition of Reagent Glaser->Prevention

Caption: Workflow for integrating N-Boc-3-iodopropargylamine into solid-phase peptide synthesis (SPPS), highlighting the critical copper scavenging and Glaser coupling prevention steps.

Detailed Protocols

Protocol A: Preparation of Reagents

Safety Note: Iodoalkynes can be unstable. Store N-Boc-3-iodopropargylamine at -20°C and protect from light.

Reagents Required:

  • Peptide-Resin (0.1 mmol scale, on Rink Amide).

  • N-Boc-3-iodopropargylamine (5.0 eq relative to resin loading).

  • CuI (Copper(I) Iodide) (0.5 eq).

  • TMEDA (Tetramethylethylenediamine) (1.0 eq) OR Tris(benzyltriazolylmethyl)amine (TBTA) for stricter oxidation control.

  • Base: DIPEA or n-Butylamine.

  • Hydroxylamine hydrochloride (Optional but recommended to maintain Cu(I) state).

Protocol B: On-Resin Cadiot-Chodkiewicz Stapling
  • Resin Preparation:

    • Swell the resin-bound peptide (containing 1 residue of Propargylglycine) in anhydrous DMF for 20 minutes under Nitrogen/Argon.

    • Critical: The reaction must be oxygen-free to prevent homocoupling. Sparge DMF with Argon for 15 mins.

  • Catalyst Pre-complexation:

    • In a separate vial, dissolve CuI (9.5 mg, 0.05 mmol) and TMEDA (15 µL, 0.1 mmol) in 2 mL degassed DMF. The solution should be clear/yellowish.

    • Add the catalyst solution to the resin. Shake gently for 5 minutes.

  • Stapling Reaction:

    • Dissolve N-Boc-3-iodopropargylamine (140 mg, 0.5 mmol, 5 eq) in 2 mL degassed DMF.

    • Add this solution to the resin/catalyst mixture.

    • Immediately add DIPEA (17 µL, 0.1 mmol).

    • Agitate at Room Temperature for 4–6 hours. Protect from light.

  • Washing & Scavenging:

    • Drain the resin.

    • Wash with DMF (3 x 5 min).[4]

    • Copper Removal: Wash with 0.5% sodium diethyldithiocarbamate (DDC) in DMF or a saturated EDTA solution (3 x 10 min). Resin may turn slightly brown initially as Cu is pulled out; wash until colorless.

    • Final wash: DCM (3 x 1 min), MeOH (2 x 1 min). Dry resin under vacuum.

Protocol C: Cleavage and Analysis
  • Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

  • Duration: 2 hours at Room Temperature.

  • Precipitation: Cold diethyl ether.

  • Analysis:

    • Dissolve crude peptide in 50% Acetonitrile/Water.

    • LC-MS: Look for the mass of the linear peptide + mass of the propargylamine fragment - HI.

    • Calculation: Mass(Product) = Mass(Linear Peptide) + Mass(N-Boc-3-iodopropargylamine) - Mass(Boc) - Mass(I) - Mass(H).

    • Simplified: The net addition to the alkyne-peptide is +53.06 Da (C3H3N fragment attached to the alkyne, assuming the Boc is cleaved and Iodine is lost).

Data Presentation & QC Standards

Expected Mass Shifts

When validating the reaction, use the following mass shift table to confirm the correct species is formed.

SpeciesModificationMass Change (Δ)Notes
Starting Material Linear Peptide (Pra)0Reference Mass
Target Staple Diyne Formation (-I, -H)+53.06 Da Assumes Boc removal during TFA cleavage.
Glaser Dimer Homocoupling (2x Peptide)2x Mass - 2HMajor impurity if O2 is present.
Iodo-Adduct Failed Coupling (Trapped)+125.9 DaRare; indicates catalyst failure.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dimer observed (2M-2) Oxygen presence promoted Glaser coupling.Strictly degas all solvents. Increase concentration of N-Boc-3-iodopropargylamine to outcompete the homocoupling.
Low Conversion Oxidized Catalyst (Cu(II)).Add 10 eq of Hydroxylamine Hydrochloride to the reaction buffer to reduce Cu(II) back to Cu(I).
Resin is Blue/Green Trapped Copper.Extend EDTA or DDC washes. Residual copper quenches fluorescence and broadens NMR signals.

References

  • Spring, D. R., et al. (2015). "A two-component 'double-click' approach to peptide stapling."[5] Nature Protocols.

  • Cadiot, P., & Chodkiewicz, W. (1955). "Coupling of Acetylenic Compounds." Chemistry of Acetylenes. (Foundational Chemistry). [2]

  • BenchChem Technical Guides. (2025). "Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis."

  • Lau, Y. H., et al. (2015). "Peptide Stapling Techniques based on Liquid-Phase Synthesis." Chemical Society Reviews.

  • Heinis, C., et al. (2021).[6] "Cys–Lys Stapling of Unprotected Peptides Enabled by Hypervalent Iodine Reagents." Angewandte Chemie.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Iodoalkynes and Suppression of Homocoupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance and field-proven insights for the successful synthesis of iodoalkynes, with a special focus on preventing the common and often frustrating side reaction of homocoupling.

Introduction

1-Iodoalkynes are highly valuable synthetic intermediates due to the unique reactivity of the carbon-iodine and carbon-carbon triple bonds, making them crucial building blocks in cross-coupling reactions, natural product synthesis, and materials science.[1][2][3][4] However, their synthesis is frequently plagued by the formation of symmetrical 1,3-diyne byproducts through homocoupling (also known as Glaser coupling), which consumes the starting terminal alkyne, reduces the yield of the desired iodoalkyne, and complicates purification.[5][6][7] This guide provides a comprehensive overview of the causes of homocoupling and practical strategies to minimize or eliminate this side reaction.

Troubleshooting Guide: Iodoalkyne Synthesis

This section is designed to help you diagnose and solve common issues encountered during the synthesis of iodoalkynes.

Problem Potential Causes Solutions & Explanations
High percentage of homocoupled product (1,3-diyne) Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of terminal alkynes, especially in the presence of copper catalysts.[7][8][9] The mechanism can involve the oxidation of the catalyst, which then facilitates the coupling of two alkyne molecules.[10][11]Rigorous Degassing and Inert Atmosphere: Before starting the reaction, thoroughly degas all solvents and liquid reagents by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
Copper(I) Co-catalyst: Many traditional methods for iodoalkyne synthesis and Sonogashira couplings employ a copper(I) co-catalyst, which is a key promoter of Glaser homocoupling.[7][12][13][14]Employ Copper-Free Conditions: Numerous copper-free protocols for Sonogashira and other cross-coupling reactions have been developed to specifically avoid homocoupling.[7][14] Consider using a palladium-only catalyst system.
High Concentration of Terminal Alkyne: A high initial concentration of the terminal alkyne can statistically favor the bimolecular homocoupling reaction.[6]Slow Addition of the Terminal Alkyne: Instead of adding the entire amount of the terminal alkyne at once, use a syringe pump to add it slowly to the reaction mixture over an extended period. This maintains a low, steady concentration of the alkyne, favoring the desired reaction with the iodinating agent.[6][8]
Low or no yield of iodoalkyne Ineffective Iodinating Agent or Conditions: The chosen iodinating agent or reaction conditions may not be suitable for the specific alkyne substrate.Optimize Iodinating System: A variety of methods for the direct iodination of terminal alkynes exist. Common and effective reagents include N-iodosuccinimide (NIS) in the presence of a base like K₂CO₃ or DMAP, or with a mediator like γ-Al₂O₃.[1][2][3][4] Hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) with potassium iodide (KI) and a catalytic amount of CuI can also be highly effective and fast.[15]
Decomposition of Reagents or Catalyst: The catalyst or reagents may have degraded due to improper storage or handling.Use Fresh Reagents and Catalyst: Ensure that all reagents, especially the catalyst and any air-sensitive compounds, are fresh and have been stored under the recommended conditions.
Reaction fails to go to completion Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion.Monitor Reaction Progress and Optimize Conditions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time.[8]
Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction.Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can help maintain the catalyst in its active state, preventing deactivation through oxidative processes.[8]
Visualizing the Competing Pathways

The following diagram illustrates the desired synthesis of an iodoalkyne versus the undesired homocoupling side reaction.

G cluster_0 Desired Pathway: Iodoalkyne Synthesis cluster_1 Undesired Pathway: Homocoupling Alkyne Terminal Alkyne (R-C≡C-H) Iodoalkyne 1-Iodoalkyne (R-C≡C-I) Alkyne->Iodoalkyne + [I+] - [H+] IodinatingAgent Iodinating Agent (e.g., NIS, I₂) Alkyne2 Terminal Alkyne (R-C≡C-H) Diyne 1,3-Diyne (R-C≡C-C≡C-R) Alkyne2->Diyne + [O₂], [Cu+] - 2[H+] Alkyne3 Terminal Alkyne (R-C≡C-H)

Caption: Desired vs. Undesired Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of homocoupling and how can it be suppressed?

A1: Homocoupling of terminal alkynes, often referred to as Glaser coupling, is an oxidative process that forms a symmetrical 1,3-diyne.[5][7] The reaction is typically catalyzed by a copper(I) salt and requires an oxidant, which can be molecular oxygen from the air.[7][12][13] The proposed mechanism involves the deprotonation of the terminal alkyne by a base to form a copper acetylide. This species is then oxidized, leading to the coupling of two acetylide units and the formation of the 1,3-diyne.[12][16]

To suppress this reaction, several strategies can be employed:

  • Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial to prevent the oxidative coupling.[7][8]

  • Copper-Free Conditions: Utilizing reaction conditions that do not require a copper co-catalyst is a very effective way to avoid Glaser coupling.[6][7][14]

  • Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. This prevents the formation of the copper acetylide intermediate necessary for homocoupling. The protecting group can be removed in a subsequent step.[6]

Q2: Which catalysts are best for minimizing homocoupling in iodoalkyne synthesis?

A2: While some direct iodination methods for terminal alkynes are metal-free, others utilize catalysts. For instance, methods using N-iodosuccinimide (NIS) can be catalyzed by inexpensive and mild bases like K₂CO₃ or 4-dimethylaminopyridine (DMAP), or mediated by γ-Al₂O₃, which generally do not promote homocoupling.[1][2][3][4] Some highly efficient methods employ a catalytic amount of copper(I) iodide (CuI) with hypervalent iodine reagents.[15] In these cases, it is critical to maintain strictly anaerobic conditions to minimize homocoupling.

Q3: Are there alternative methods to direct iodination that avoid homocoupling?

A3: Yes, there are several alternative approaches. One common strategy is the iodination of metal acetylides.[3] This involves deprotonating the terminal alkyne with a strong base like n-butyllithium (n-BuLi) or a Grignard reagent, followed by quenching the resulting acetylide with an iodine source like molecular iodine (I₂). This method is generally very effective and avoids the conditions that promote homocoupling. Another approach involves the use of protecting groups as mentioned earlier.

Q4: How can I effectively purify my iodoalkyne from the homocoupled byproduct?

A4: The separation of the desired iodoalkyne from the homocoupled 1,3-diyne byproduct can sometimes be challenging due to similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification.[1][8] A careful selection of the eluent system is crucial. Often, a non-polar solvent system like hexanes or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane is effective.

  • Recrystallization: If the iodoalkyne is a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially on a larger scale.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues in iodoalkyne synthesis.

G start Reaction Outcome high_homocoupling High Homocoupling? start->high_homocoupling low_yield Low Yield/No Reaction? high_homocoupling->low_yield No solution1 Check for O₂ ingress Use Cu-free conditions Slow addition of alkyne high_homocoupling->solution1 Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No solution2 Verify reagent/catalyst quality Optimize iodinating agent Check substrate compatibility low_yield->solution2 Yes solution3 Increase reaction time/temp Monitor reaction progress Consider catalyst deactivation incomplete_reaction->solution3 Yes end Successful Synthesis incomplete_reaction->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting Decision Tree for Iodoalkyne Synthesis.

Experimental Protocols

General Procedure for Iodination of Terminal Alkynes using NIS and K₂CO₃

This protocol is adapted from a method demonstrated to be efficient for a variety of terminal alkynes.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv., 2.0 mmol).

  • Solvent and Reagents: Dissolve the alkyne in 10 mL of methanol (CH₃OH). To this solution, add N-iodosuccinimide (NIS) (1.1 equiv., 2.2 mmol), potassium carbonate (K₂CO₃) (0.03 equiv.), and tetrabutylammonium bromide (TBAB) (0.03 equiv.).

  • Reaction Conditions: Stir the reaction mixture at 40 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes for many substrates.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).[1]

References

  • A combined experimental and computational approach has been used to shed light on the mechanism of the Pd-catalyzed oxidative homocoupling of alkynes using oxygen as the oxidant. ACS Catalysis. [Link]

  • Proposed mechanism for the homocoupling of terminal alkynes. ResearchGate. [Link]

  • Proposed mechanism for the terminal alkyne homocoupling reaction using Cu–nanoparticle in polyaniline matrix. ResearchGate. [Link]

  • Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. MDPI. [Link]

  • Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. ResearchGate. [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PMC. [Link]

  • Heterogeneous Catalytic Homocoupling of Terminal Alkynes. ACS Publications. [Link]

  • Iodoalkyne synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. Semantic Scholar. [Link]

  • Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. PMC. [Link]

  • (E)-Di-iodination of Alkynes Using Dried Dowex H+/NaI Approach. ACS Omega. [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. PMC. [Link]

  • Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie. [Link]

  • Gold catalysed site-selective cross-coupling of tertiary α-silylamines with 1-iodoalkynes under UVA LED light. Organic Chemistry Frontiers. [Link]

  • Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Publishing. [Link]

  • Novel and Efficient Synthesis of 1-Iodoalkynes. Organic Chemistry Portal. [Link]

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC. [Link]

  • Sonogashira Coupling. YouTube. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Photoinduced inverse Sonogashira coupling reaction. RSC Publishing. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Photoinduced inverse Sonogashira coupling reaction. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-mediated fluoroalkylation reactions with iododifluoroacetamides: controlling the selectivity among cross-coupling, intramolecular cyclization, and homocoupling reactions. PubMed. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Homocoupling of Iodoarenes and Bromoalkanes Using Photoredox Gold Catalysis: A Light Enabled Au(III) Reductive Elimination. Organic Letters. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO 3 Cocatalyst in Aqueous Media Under Aerobic Conditions. MDPI. [Link]

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

Sources

Technical Support Center: Handling & Purification of 1-Iodoalkynes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Preventing Deiodination and Decomposition During Workup Assigned Specialist: Senior Application Scientist

🟢 System Overview: The Instability Matrix

Welcome to the 1-Iodoalkyne Support Center. If you are here, you are likely observing your clear/pale yellow oil turning violet or brown, or your NMR shows a terminal alkyne proton where an iodine should be.

1-Iodoalkynes (


) are high-energy synthetic intermediates. The C(sp)–I bond is polarized and significantly weaker than C(sp²)–I or C(sp³)–I bonds. They are susceptible to three primary failure modes during workup:
  • Protodeiodination: The exchange of Iodine for Hydrogen, catalyzed by acidic sites (Bronsted or Lewis) on stationary phases.

  • Oxidative Homolysis: Light- or heat-induced cleavage of the C-I bond, releasing iodine radicals (

    
    ) which recombine to form 
    
    
    
    (the violet color).
  • Halophilic Attack: Nucleophilic attack on the iodine atom itself.

🛠 Module 1: The Diagnostic Guide

Symptom: Crude product turns purple/brown rapidly on the rotary evaporator or column. Diagnosis: Free Iodine (


) release due to decomposition.
Root Cause:  Likely exposure to acidic silica gel or excessive heat/light.

Symptom: Product elutes as a mixture of 1-iodoalkyne and terminal alkyne. Diagnosis: Protodeiodination.[1] Root Cause: The stationary phase (Silica) acted as a proton source.

Visualizing the Failure Mechanism

The following diagram illustrates how acidic hydroxyl sites on standard silica gel catalyze the destruction of your compound.

DeiodinationMechanism Silica Acidic Silica Surface (Si-OH) Complex Activated Complex (Protonation of π-system) Silica->Complex Proton Transfer (H+) Iodoalkyne 1-Iodoalkyne (R-C≡C-I) Iodoalkyne->Complex Terminal Terminal Alkyne (R-C≡C-H) Complex->Terminal Deiodination IodineSpecies Iodine Species (HO-I / I2) Complex->IodineSpecies Release

Figure 1: Mechanism of acid-catalyzed protodeiodination on silica gel surfaces.

⚙️ Module 2: Workup & Quenching Protocols

Before purification, you must stabilize the crude mixture. The most common synthesis methods (e.g., NIS/AgNO₃ or Morpholine/I₂) leave oxidizing byproducts.

Step-by-Step Quenching Protocol

Standard scale: 1.0 mmol reaction

  • The Thiosulfate Wash (Mandatory):

    • Dilute reaction mixture with Diethyl Ether (

      
      ) or Hexanes. Avoid DCM if possible as it can promote halophilic attacks in some contexts, though it is often used.
      
    • Wash the organic layer with saturated aqueous Sodium Thiosulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) .
      
    • Why? This reduces any free

      
       (violet) back to iodide (
      
      
      
      ) (colorless), preventing the autocatalytic decomposition cycle initiated by iodine radicals.
    • Visual Check: The organic layer should turn from brown/purple to pale yellow/colorless.

  • The Buffer Step:

    • Wash with saturated Sodium Bicarbonate (

      
      ).
      
    • Why? Neutralizes any residual acid (e.g., if Acetic Acid or NIS was used) that would catalyze decomposition during concentration.

  • Drying & Concentration:

    • Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Magnesium Sulfate).[2] Avoid acidic drying agents.
      
    • Concentrate on a rotary evaporator at < 30°C . Do not heat the bath. 1-iodoalkynes are thermally labile.

🔬 Module 3: Purification (The Chromatography Trap)

This is where 90% of yields are lost. Standard Silica Gel (pH ~5.5) is often too acidic for sensitive 1-iodoalkynes.

Data Comparison: Stationary Phase Selection
Stationary PhaseAcidity (pH)Risk LevelRecommendation
Standard Silica Gel 5.0 - 6.0HIGH Avoid unless deactivated. Causes protodeiodination.[1]
Neutral Alumina 7.0 - 7.5LOW Preferred. Activity Grade III is best for highly unstable substrates.
Basic Alumina 9.0 - 10.0MEDIUM Good for stability, but can cause elimination or base-catalyzed side reactions in complex substrates.
Deactivated Silica 7.0 - 8.0LOW Safe alternative. Requires 1-2% Triethylamine (Et₃N) doping.
Protocol A: The "Neutral Alumina" Method (Recommended)

Best for: Highly sensitive aromatic or aliphatic iodoalkynes.

  • Preparation: Purchase Neutral Alumina (Brockmann Grade I) .

  • Deactivation (Optional but Wise): Convert to Grade III by adding water (approx. 6% w/w) and shaking to lower activity. This prevents the compound from "sticking" or decomposing on overly active sites [1].

  • Eluent: Use 100% Hexanes or Hexanes/EtOAc (very low polarity).

  • Execution: Run the column quickly. Iodoalkynes often elute near the solvent front.

Protocol B: The "Deactivated Silica" Method

Best for: When Alumina is unavailable or resolution on Alumina is poor.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes.

  • The Additive: Add 1% to 2% Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the slurry into the column.

  • Elution: The mobile phase must also contain 0.5%

    
     to maintain basicity throughout the run.
    
  • Warning:

    
     has a high boiling point. You may need to pump your fractions down for an extended period to remove the amine smell.
    
Workflow Visualization: Purification Decision Tree

PurificationFlow Start Crude 1-Iodoalkyne State Physical State? Start->State Solid Solid State->Solid Liquid Oil/Liquid State->Liquid Recryst Recrystallization (Low Temp, Hexanes/Pentane) Solid->Recryst Preferred ColumnChoice Stationary Phase Selection Solid->ColumnChoice If impure Liquid->ColumnChoice Alumina Neutral Alumina (Grade III) ColumnChoice->Alumina Standard Choice Silica Silica Gel + 1% Et3N (Deactivated) ColumnChoice->Silica If Alumina Unavailable

Figure 2: Decision tree for selecting the appropriate purification method.

🧊 Module 4: Storage & Handling

Once purified, the clock starts ticking. 1-Iodoalkynes are not shelf-stable indefinitely.

  • Temperature: Store at -20°C (Freezer). Room temperature storage leads to gradual decomposition.

  • Light: Wrap the vial in aluminum foil or use an amber vial. Photolytic cleavage of the C-I bond is rapid [2].

  • Atmosphere: Flush with Argon or Nitrogen .[3] Oxygen promotes radical decomposition chains.

  • Stabilizers: For long-term storage of large quantities, storing as a solid (if applicable) is vastly superior to storing as an oil.

❓ Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to monitor the reaction? A: Proceed with caution. The high temperature of the GC injector port (often 250°C+) can cause thermal decomposition of the C-I bond, leading you to believe your product is degrading or impure when it is actually fine. TLC or NMR is the gold standard for monitoring.

Q: My product turned pink after one day in the fridge. Is it ruined? A: Not necessarily. The pink color is trace Iodine (


). This has a high extinction coefficient, so a tiny amount looks dramatic.
  • Fix: Dissolve in hexanes, wash quickly with cold

    
    , dry, and re-concentrate.
    

Q: Why not just use Silver Nitrate (


) for everything? 
A:  While 

is a catalyst for the synthesis (with NIS), silver salts can be difficult to remove completely and are expensive. For workup, you want to remove metal ions. If you used a Copper catalyst (common in some methods), ensure you do an Ammonium Chloride (

) wash to remove copper species, which can catalyze coupling reactions of your alkyne.

📚 References

  • Hein, J. E., et al. (2017). "Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide." ACS Catalysis, 7, 2505–2510.[4]

  • Fisher Scientific. (2025). "Safety Data Sheet: 1-Iodooctane (General Haloalkyne Handling)." Fisher Scientific SDS.

  • Yao, M., et al. (2020).[4][5] "Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide."[5] Synlett, 31, 1102-1106.[5]

  • Hofmeister, H., et al. (1984).[4] "A Convenient Synthesis of 1-Iodoalkynes." Angewandte Chemie International Edition, 23(9), 727-729.

Sources

Technical Support Center: NIS Iodination of Carbamate-Protected Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Effects, Regioselectivity, and Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Solvent-Reactivity Landscape

The iodination of carbamate-protected amines (e.g.,


-Boc, 

-Cbz,

-Fmoc anilines) using

-iodosuccinimide (NIS) is a kinetically controlled electrophilic aromatic substitution (SEAr). Unlike elemental iodine (

), NIS requires activation to generate the reactive iodonium species (

).

The critical variable is the solvent. The solvent does not merely dissolve reagents; it dictates the electrophilicity of the iodine , the stability of the protecting group , and the regioselectivity (ortho vs. para) of the attack.

Solvent Selection Matrix
Solvent SystemPolarity (

)
Activation MechanismReactivityPG CompatibilityRecommended For
MeCN (Acetonitrile) HighDipole stabilizationModerateAll (Boc, Cbz, Fmoc)Standard substrates; General purpose.
HFIP (Hexafluoroisopropanol) High (Ionizing)H-Bonding NetworkVery High All (Boc-Safe) Deactivated rings; Acid-sensitive substrates.
DCM (Dichloromethane) LowNone (Requires Catalyst)LowAllRegioselectivity studies; Low temp.
TFA (Trifluoroacetic Acid) HighProtonation of NISExtreme Cbz, Fmoc ONLY Highly deactivated rings; Avoid with Boc.
DMF (Dimethylformamide) HighLewis BasicLowAllHigh-temp reactions; Solubility issues.

Mechanism & Activation Pathways

Understanding how the solvent activates NIS is the key to troubleshooting low yields.

Pathway A: Acid-Catalyzed Activation (TFA/Acid)

In acidic media, the carbonyl oxygen of NIS is protonated, weakening the N-I bond and making the iodine highly electrophilic.

  • Risk: Strong acids (TFA) will cleave Boc groups via the tert-butyl cation pathway.

Pathway B: Fluorinated Alcohol Activation (HFIP)

HFIP forms a hydrogen-bond network that stabilizes the leaving group (succinimide anion) and activates the iodine without high Brønsted acidity.

  • Advantage: HFIP (

    
     ~9.3) is acidic enough to activate NIS but not acidic enough to cleave Boc groups rapidly at room temperature.
    

NIS_Activation NIS N-Iodosuccinimide (NIS) Active_TFA Protonated NIS (Highly Reactive I+) NIS->Active_TFA + H+ (Protonation) Active_HFIP H-Bond Activated NIS (Mildly Reactive I+) NIS->Active_HFIP + HFIP (H-Bonding) TFA TFA (Strong Acid) TFA->Active_TFA HFIP HFIP (H-Bond Donor) HFIP->Active_HFIP Product Iodinated Product Active_TFA->Product Fast Reaction Side_Product Deprotected Amine (Boc Cleavage) Active_TFA->Side_Product If Boc present Active_HFIP->Product Controlled Reaction Active_HFIP->Side_Product Negligible Substrate Carbamate-Protected Amine

Figure 1: Activation pathways of NIS. Note the high risk of deprotection with TFA compared to the safety of HFIP.

Troubleshooting & FAQs

Issue 1: "My Boc protecting group disappeared during the reaction."

Diagnosis: You likely used a strong acid catalyst (TFA,


) or a solvent that generates acid byproducts (like unbuffered wet MeCN/NIS which can generate HI over time).
Solution: 
  • Switch Solvent: Use HFIP (1,1,1,3,3,3-hexafluoroisopropanol).[1][2][3] It activates NIS effectively while preserving Boc groups.

  • Buffer the System: If using MeCN, add 1.0 eq. of a mild base like

    
     or 2,6-lutidine if acid generation is the culprit (though this may slow the reaction).
    
Issue 2: "The reaction is stuck at 50% conversion."

Diagnosis: The succinimide byproduct may be inhibiting the reaction, or the electrophile is not active enough for your specific substrate (especially if the ring has electron-withdrawing groups). Solution:

  • Add a Catalyst: Add 5–10 mol% AgOTf (Silver Triflate) or AgSbF6 . Silver precipitates the succinimide as silver succinimide, driving the equilibrium forward and generating a super-electrophilic iodine species.

  • Increase Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to improve kinetics.

Issue 3: "I am getting a mixture of ortho and para isomers."

Diagnosis: Carbamates are ortho/para directors. The bulky Boc group generally favors para due to steric hindrance. However, in non-polar solvents, the carbamate oxygen can coordinate with the iodonium species, directing it ortho. Solution:

  • To Favor Para: Use polar solvents (MeCN , DMF ) to disrupt any chelation/coordination effects. The solvent shell around the iodine forces it to the least sterically hindered position (para).

  • To Favor Ortho: This is difficult with bulky Boc groups. Try non-polar solvents (DCM , Toluene ) and lower temperatures (-20°C).

Issue 4: "I see di-iodo impurities."

Diagnosis: The product (iodo-aniline) is still electron-rich and can react again. Solution:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of NIS. Never excess.

  • Slow Addition: Dissolve NIS in the solvent and add it dropwise to the amine solution over 1 hour.

  • Stop Early: Quench the reaction at 90% conversion rather than pushing for 100%.

Validated Experimental Protocols

Protocol A: The "Magic Solvent" Method (Recommended for Boc-Anilines)

Best for: Acid-sensitive substrates, deactivated rings, and high yields.

  • Setup: To a vial equipped with a magnetic stir bar, add the

    
    -Boc aniline (1.0 mmol).
    
  • Solvent: Add HFIP (2.0 mL, 0.5 M concentration). The solution may warm slightly.

  • Reagent: Add NIS (225 mg, 1.0 mmol, 1.0 equiv) in one portion.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS.[2]

    • Typical time: 15 min to 2 hours.[4]

    • Note: The solution often turns from pale yellow to deep violet (iodine liberation) – this is normal.

  • Workup: Dilute with EtOAc (20 mL). Wash with 10% aqueous sodium thiosulfate (

    
    ) to remove iodine color. Wash with water and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate. Succinimide is water-soluble and largely removed during the wash. Flash chromatography if needed.

Protocol B: The Catalytic Activation Method (For Cbz/Fmoc/Robust Substrates)

Best for: Very unreactive substrates where HFIP is insufficient.

  • Setup: Dissolve substrate (1.0 mmol) in MeCN (3.0 mL).

  • Catalyst: Add TFA (10–20 mol%). Warning: Do not use with Boc.

  • Reagent: Add NIS (1.1 equiv).

  • Reaction: Stir at RT or 40°C.

  • Workup: Quench with sat.

    
     (to neutralize TFA) and 
    
    
    
    . Extract with DCM.

References

  • Regioselective Iodination in Polar Solvents: Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Tetrahedron Lett.[5]2002 , 43, 5047.[5] Link

  • HFIP as an Activating Solvent: Tang, R.-J.; Milcent, T.; Crousse, B. J. Org. Chem.2018 , 83, 930. Link

  • Silver-Catalyzed Iodination: Racys, D. T.; Sharif, S. A. I.; Pimlott, S. L.; Sutherland, A. J. Org.[5] Chem.2016 , 81, 772.[5] Link

  • Solid-State Grinding (Green Chemistry): Sharma, V.; et al. Green Process Synth2018 , 7, 477. Link

  • Boc Deprotection Risks: Heydari, A.; Khaksar, S.; Tajbakhsh, M. Synthesis2008 , 3126.[1][3] (Discusses HFIP compatibility vs. acid cleavage). Link

Sources

Validation & Comparative

characteristic IR absorption bands of C-I alkyne stretch

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Infrared Spectroscopy of Iodoalkynes

For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe molecular vibrations.[1][2] While standard functional groups are well-documented, heteroatom-substituted alkynes, such as iodoalkynes, present unique spectral features that require a nuanced interpretation. Iodoalkynes are crucial intermediates in modern organic synthesis, particularly in cross-coupling reactions, making their unambiguous characterization essential.[3]

This guide provides an in-depth comparison of the characteristic IR absorption bands of iodoalkynes against their terminal alkyne precursors. We will explore the underlying physical principles that govern the observed spectral shifts and provide a robust experimental protocol for acquiring high-quality data.

To understand the spectrum of an iodoalkyne, one must first be familiar with the characteristic vibrations of its constituent parts: the carbon-iodine bond and the alkyne triple bond.

  • The Alkyne (C≡C and ≡C-H) Stretches: Terminal alkynes (R-C≡C-H) are distinguished by two primary vibrations. The ≡C-H stretching vibration appears as a strong and sharp absorption band, typically in the 3330-3267 cm⁻¹ region.[4][5] The carbon-carbon triple bond (C≡C) stretch is found in the 2260-2100 cm⁻¹ range.[5][6] The intensity of the C≡C stretch is variable; it is often weak in internal or symmetrical alkynes due to a small change in the bond's dipole moment during vibration.[7]

  • The Carbon-Iodine (C-I) Stretch: The C-I stretching vibration involves a heavy atom (iodine) and is consequently found in the low-frequency, far-IR region of the spectrum. This bond typically absorbs strongly in the 600-500 cm⁻¹ range.[8][9] Its position in the "fingerprint region" means it can be obscured by other bending vibrations, but its presence is a key piece of evidence.

The Iodoalkyne Spectrum: A Shift in the Landscape

When a terminal alkyne is converted to an iodoalkyne (R-C≡C-I), the IR spectrum changes in three predictable and diagnostic ways.

  • Disappearance of the ≡C-H Stretch: The most telling change is the complete absence of the strong, sharp peak around 3300 cm⁻¹. The replacement of the terminal hydrogen with an iodine atom eliminates this vibrational mode, providing conclusive evidence of substitution at the alkyne terminus.

  • The C≡C Stretch Position: The C≡C stretching frequency in an iodoalkyne is subtly influenced by the iodine substituent. Iodine is an electronegative atom that exerts an electron-withdrawing inductive effect, which can alter the electron density and force constant of the adjacent triple bond. Furthermore, the large mass of the iodine atom influences the reduced mass of the vibrating system. Experimental data for compounds like 1-(Iodoethynyl)-4-pentylbenzene show a C≡C stretching absorption at 2166 cm⁻¹.[3] This falls within the expected alkyne region but may be shifted slightly compared to the parent terminal alkyne.

  • Emergence of the C-I Stretch: The newly formed carbon-iodine bond will exhibit its characteristic stretching vibration in the 600-500 cm⁻¹ region, confirming the presence of iodine in the molecule.

The following diagram illustrates the logical relationship between the substituent and the observed IR spectrum.

G cluster_0 Influence of Iodine Substitution on Alkyne IR Spectrum Start Terminal Alkyne (R-C≡C-H) Reaction Iodination Reaction (+ I⁺ source) Start->Reaction Reactant H_Stretch Presence of Sharp ≡C-H Stretch (~3300 cm⁻¹) Start->H_Stretch Exhibits Alkyne_Stretch C≡C Stretch (~2100-2260 cm⁻¹) Start->Alkyne_Stretch Product Iodoalkyne (R-C≡C-I) Reaction->Product Product No_H_Stretch Absence of ≡C-H Stretch Product->No_H_Stretch Exhibits Product->Alkyne_Stretch Slightly Shifted CI_Stretch Presence of C-I Stretch (~500-600 cm⁻¹) Product->CI_Stretch Exhibits

Caption: Influence of iodination on key alkyne IR spectral features.

Comparative Data Analysis

To illustrate these differences, the table below compares the expected IR absorption bands for a representative terminal alkyne and its corresponding iodoalkyne derivative.

Vibrational Mode Terminal Alkyne (e.g., 1-Hexyne) Iodoalkyne (e.g., 1-Iodo-1-hexyne) Rationale for Difference
≡C-H Stretch ~3310 cm⁻¹ (Strong, Sharp)AbsentThe terminal hydrogen is replaced by iodine.
C-H Stretch (Alkyl) 2960-2850 cm⁻¹ (Medium-Strong)2960-2850 cm⁻¹ (Medium-Strong)The alkyl backbone remains unchanged.
C≡C Stretch ~2120 cm⁻¹ (Weak-Medium)~2160-2170 cm⁻¹ (Weak)Electronic and mass effects of the iodine substituent alter the vibration.[3]
C-I Stretch Absent~600-500 cm⁻¹ (Strong)A new C-I bond has been formed.[8][9]

This side-by-side comparison highlights the clear diagnostic markers for successful iodination. The key takeaway is the disappearance of the ≡C-H stretch and the appearance of the C-I stretch.

Experimental Protocol for High-Fidelity IR Analysis

Acquiring a clean, interpretable IR spectrum is critical. The following protocol outlines a standard procedure using a modern Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-resolution IR spectrum of a liquid iodoalkyne sample.

Materials:

  • FTIR Spectrometer (e.g., Nicolet 6700 or equivalent) with a clean, dry sample compartment.[10]

  • Liquid iodoalkyne sample.

  • Salt plates (NaCl or KBr), polished and free of scratches.

  • Pasteur pipette.

  • Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or hexane).

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

Methodology:

  • Spectrometer Preparation:

    • Ensure the sample compartment is clean and dry.

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition:

    • Place the clean, empty salt plates in the sample holder in the spectrometer's beam path.

    • Acquire a background spectrum. This scan measures the absorbance of the instrument, atmosphere, and salt plates, and will be automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]

  • Sample Preparation (Neat Liquid Film):

    • In a fume hood, place one drop of the liquid iodoalkyne sample onto the face of one salt plate using a Pasteur pipette.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Immediately place the prepared salt plate "sandwich" into the sample holder.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

    • Carefully clean the salt plates with an appropriate dry solvent and store them in a desiccator.

The following diagram outlines this experimental workflow.

G prep 1. Prepare Spectrometer (Purge with N₂/Dry Air) background 2. Acquire Background Spectrum (Clean Salt Plates) prep->background sample_prep 3. Prepare Sample (1 drop between plates) background->sample_prep Use same plates sample_scan 4. Acquire Sample Spectrum (Same scan parameters) sample_prep->sample_scan process 5. Process Data (Ratio Sample/Background) sample_scan->process end_node Final IR Spectrum process->end_node

Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample.

Conclusion

The infrared spectroscopic analysis of iodoalkynes is straightforward when approached with a comparative mindset. The conversion of a terminal alkyne to an iodoalkyne provides a clear and unambiguous set of spectral changes: the disappearance of the characteristic ≡C-H stretch (~3300 cm⁻¹), a subtle shift in the C≡C stretch (~2166 cm⁻¹), and the appearance of a C-I stretch in the far-IR region (~600-500 cm⁻¹). By understanding these key features and following a rigorous experimental protocol, researchers can confidently confirm the identity and purity of these valuable synthetic intermediates.

References

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Wu, W. Q., & Jiang, H. F. (2014). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. King Saud University.
  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions.
  • ChemHelper. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes.
  • Sarsenova, L., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-Boc-3-iodopropargylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of N-Boc-3-iodopropargylamine (tert-butyl (3-iodoprop-2-yn-1-yl)carbamate), a critical intermediate in click chemistry and Sonogashira cross-coupling.

The analysis objectively compares the performance of Electrospray Ionization (ESI) versus Electron Ionization (EI) for structural validation, providing theoretical and representative experimental data for researchers.

Executive Summary
  • Compound: N-Boc-3-iodopropargylamine

  • Formula: C

    
    H
    
    
    
    INO
    
    
  • Exact Mass: 281.09 Da[1]

  • Core Utility: Provides a distinct mass spectral fingerprint used to confirm the success of iodination reactions on N-Boc-propargylamine.

  • Key Differentiator: The labile C–I bond (weak bond energy) and the acid-labile Boc group create a unique "dual-loss" fragmentation pathway that distinguishes this compound from its non-iodinated precursors.

Part 1: Analytical Comparison (ESI vs. EI)

This section compares the two primary ionization "alternatives" used in drug development workflows: ESI (LC-MS) for reaction monitoring and EI (GC-MS) for structural confirmation.

1. Electrospray Ionization (ESI-MS)

Best for: Reaction monitoring, purity assessment, and soft ionization.

In positive mode ESI (+), the molecule typically remains intact, forming adducts. Fragmentation is induced via Collision-Induced Dissociation (CID).[2][3]

Ion Speciesm/z (Monoisotopic)DescriptionRelative Abundance (Typical)
[M+Na]

304.0 Sodium adductHigh (Dominant)
[M+H]

282.0 Protonated molecular ionMedium to High
[M+H - Boc]

182.0 Loss of Boc group (-100 Da)Low (In-source fragment)
[M+H - Isobutene]

226.0 Loss of C

H

(-56 Da)
Medium (CID fragment)

Performance Insight: ESI is superior for confirming the molecular weight but poor for structural fingerprinting without MS/MS. The iodine atom is stable under standard ESI conditions, making the [M+Na]


 peak the primary diagnostic for reaction completion (shift from m/z 178 for non-iodinated precursor to m/z 304).
2. Electron Ionization (EI-MS)

Best for: Structural elucidation, library matching, and identification of the iodine moiety.

EI is a "hard" ionization technique (70 eV) that shatters the molecule. The spectrum is dominated by the stability of the tert-butyl cation and the weakness of the C–I bond.

Fragment Ionm/zOrigin/MechanismDiagnostic Value
[t-C

H

]

57 Base Peak. Cleavage of the Boc tert-butyl group.Low (Common to all Boc-amines)
[I]

127 Iodine atomic ion.High (Confirms iodination)
[M - CH

]

266 Loss of methyl from t-butyl.Medium
[M - OC(CH

)

]

208 Loss of t-butoxy radical.Medium
[C

H

I]

165 Iodopropargyl cation (Loss of Boc-NH).Critical (Backbone confirmation)

Performance Insight: EI provides the definitive "fingerprint." The presence of the m/z 127 peak and the m/z 165 fragment confirms that the iodine is attached to the propargyl chain, distinguishing it from potential side products where iodine might attach elsewhere.

Part 2: Fragmentation Mechanism & Pathway

The following diagram visualizes the competing fragmentation pathways. The Boc Group typically cleaves first in soft ionization (MS/MS), while the Iodine cleavage competes in hard ionization (EI).

FragmentationPathway M_Ion Molecular Ion [M+H]+ (m/z 282) Isobutene_Loss Carbamic Acid Interm. [M+H - C4H8]+ (m/z 226) M_Ion->Isobutene_Loss Loss of Isobutene (-56 Da) McLafferty-like Rearrangement Iodine_Loss De-iodinated Ion [M - I]+ (m/z 154) M_Ion->Iodine_Loss Homolytic C-I Cleavage (High Energy) tButyl_Cation t-Butyl Cation (m/z 57) BASE PEAK (EI) M_Ion->tButyl_Cation EI: Alpha Cleavage Propargyl_Iodo Iodopropargyl Cation [I-C≡C-CH2]+ (m/z 165) M_Ion->Propargyl_Iodo EI: C-N Cleavage Amine_Ion Free Amine Ion [3-iodopropargylamine+H]+ (m/z 182) Isobutene_Loss->Amine_Ion Loss of CO2 (-44 Da)

Caption: Figure 1. Competing fragmentation pathways for N-Boc-3-iodopropargylamine. Blue arrows indicate the primary ESI-MS/MS pathway (Boc deprotection).

Part 3: Experimental Protocol (Self-Validating)

To replicate these results and validate the compound identity, follow this LC-MS/MS protocol. This workflow includes a "self-check" step using the non-iodinated precursor.

Materials
  • Analytes: N-Boc-3-iodopropargylamine (Target), N-Boc-propargylamine (Reference Standard).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water with 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of target compound in 1 mL MeCN.

    • Dilute to 10 µg/mL with 50:50 MeCN:Water.

    • Validation Check: Prepare the non-iodinated precursor at the same concentration.

  • LC-MS Acquisition (ESI Positive):

    • Flow Rate: 0.4 mL/min.

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm).

    • Gradient: 5% to 95% MeCN over 5 minutes.

    • Source Temp: 350°C (Avoid overheating to prevent thermal de-iodination).

  • Data Analysis & Validation Criteria:

    • Step 1 (Precursor Scan): Confirm the presence of m/z 304.0 ([M+Na]+).

      • Fail Condition: If m/z 178 is dominant, iodination failed.

    • Step 2 (Isotopic Pattern): Check for the lack of M+2 intensity typical of Cl/Br. Iodine is monoisotopic (

      
      I), so the M+1 peak should only reflect Carbon-13 natural abundance (~8.8%).
      
    • Step 3 (In-Source Fragmentation): Increase cone voltage to 50V. You should observe the emergence of m/z 226 (Loss of isobutene) and m/z 182 (Loss of Boc).

References
  • National Institutes of Health (NIH) - PubChem. 3-Iodo-2-propynyl butylcarbamate (Analogous Fragmentation Data). CID 62097. Retrieved from [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns: Halogenated Alkanes and Amines. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns of Amines and Halides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.